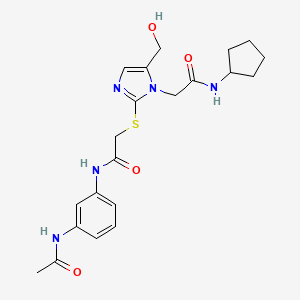

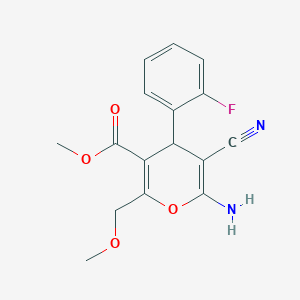

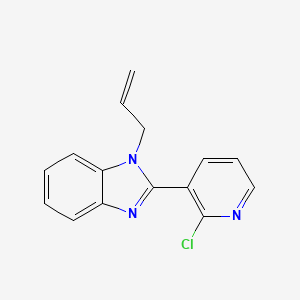

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, also known as KPT-9274, is a small molecule inhibitor that has shown potential in treating various types of cancer.

Wissenschaftliche Forschungsanwendungen

Inhibition of Cytochrome P450 Enzymes

This compound has been studied for its potential to inhibit Cytochrome P450 2A6 (CYP2A6) , an enzyme involved in the metabolism of various xenobiotics and drugs . Inhibition of CYP2A6 can be beneficial for increasing the efficacy of certain drugs or reducing the formation of toxic metabolites.

Structural Analysis and Drug Design

The crystal structures of CYP2A6 with inhibitors like this compound provide valuable insights into the binding interactions and mechanism of inhibition . This information is crucial for the design of new drugs with better specificity and potency.

Study of Metabolic Stability

The compound’s structure allows for the investigation of metabolic stability in the context of drug development. Stable compounds have a longer duration of action and reduced frequency of dosing .

Selective Inhibition Research

The compound’s selectivity for CYP2A6 over other cytochrome P450 enzymes can be explored to develop selective inhibitors . This selectivity is desirable to minimize side effects and off-target interactions .

Mechanism-Based Inactivation Studies

Some inhibitors can cause mechanism-based inactivation of enzymes. Studying this compound can contribute to understanding how irreversible inhibition occurs, which is relevant for developing drugs with long-lasting effects .

Protein-Ligand Interaction Mapping

The compound’s interaction with CYP2A6 can be used to map protein-ligand interactions . This helps in identifying key amino acid residues important for binding and activity, which is useful in rational drug design .

Wirkmechanismus

Target of Action

The primary target of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is the enzyme Cytochrome P450 2A6 (CYP2A6) in humans . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics .

Mode of Action

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide interacts with its target, CYP2A6, by forming a coordinate covalent bond to the heme iron of the enzyme . This interaction inhibits the enzymatic activity of CYP2A6, thereby affecting the metabolism of substances that are substrates for this enzyme .

Biochemical Pathways

The inhibition of CYP2A6 by N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide affects various biochemical pathways. As CYP2A6 is involved in the metabolism of numerous drugs and xenobiotics, its inhibition can lead to altered pharmacokinetics of these substances, potentially affecting their therapeutic efficacy and toxicity .

Pharmacokinetics

It is known that most inhibitors of cyp2a6, including n-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, are relatively metabolically stable .

Result of Action

The molecular and cellular effects of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide’s action primarily involve the inhibition of CYP2A6 activity. This can lead to altered metabolism of drugs and xenobiotics, potentially affecting their therapeutic efficacy and toxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide. For instance, factors such as pH and temperature can affect the stability of the compound and its interaction with CYP2A6. Additionally, the presence of other drugs or substances that are also metabolized by CYP2A6 can influence the compound’s efficacy through competitive inhibition .

Eigenschaften

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c18-17(19,20)14-6-5-12(10-22-14)16(24)23-9-11-3-1-7-21-15(11)13-4-2-8-25-13/h1-8,10H,9H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGAEIVOJNYQGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2358737.png)

![N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2358743.png)

![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2358752.png)

![cyclopentyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2358756.png)